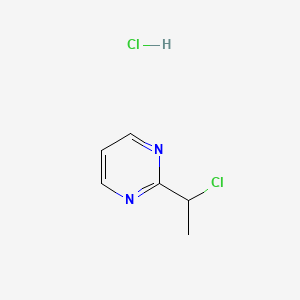

2-(1-Chloroethyl)pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Chloroethyl)pyrimidine hydrochloride is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mécanisme D'action

Target of Action

2-(1-Chloroethyl)pyrimidine hydrochloride is a derivative of nitrogen mustards, which are cytotoxic organic compounds . Nitrogen mustards, including this compound, primarily target DNA within cells . They are nonspecific DNA alkylating agents .

Mode of Action

The compound interacts with its target, DNA, by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The formation of ICLs by this compound disrupts the normal biochemical pathways of DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Nitrogen mustards, in general, are known to be rapidly absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine

Result of Action

The primary result of the action of this compound is the induction of cell death through the disruption of DNA replication and transcription . This makes it a potential candidate for use as an antineoplastic agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)pyrimidine hydrochloride typically involves the chlorination of 2-ethylpyrimidine. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The resulting 2-(1-Chloroethyl)pyrimidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Chloroethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 2-ethylpyrimidine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

Substitution Reactions: Products include 2-(1-azidoethyl)pyrimidine, 2-(1-thiocyanatoethyl)pyrimidine, and 2-(1-aminoethyl)pyrimidine.

Oxidation Reactions: Products include 2-(1-formylethyl)pyrimidine and 2-(1-carboxyethyl)pyrimidine.

Reduction Reactions: The major product is 2-ethylpyrimidine.

Applications De Recherche Scientifique

2-(1-Chloroethyl)pyrimidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies to understand the biological activity of pyrimidine derivatives and their potential therapeutic applications.

Industrial Applications: It is used in the production of agrochemicals and dyes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-Bromoethyl)pyrimidine hydrochloride

- 2-(1-Iodoethyl)pyrimidine hydrochloride

- 2-(1-Fluoroethyl)pyrimidine hydrochloride

Uniqueness

2-(1-Chloroethyl)pyrimidine hydrochloride is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Activité Biologique

Overview

2-(1-Chloroethyl)pyrimidine hydrochloride is an organic compound classified as a pyrimidine derivative, characterized by its unique structure and biological properties. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development, particularly as a cytotoxic agent.

The biological activity of this compound primarily involves its interaction with DNA. As a derivative of nitrogen mustards, it forms cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen. This reaction leads to the formation of interstrand cross-links (ICLs) in DNA, disrupting replication and transcription processes, ultimately inducing cell death.

Pharmacokinetics

Nitrogen mustards, including this compound, are known for their rapid absorption and distribution throughout the body. Their pharmacokinetic profile suggests that they can effectively reach target tissues, making them suitable candidates for therapeutic applications in oncology.

Biological Activity Evaluation

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory and anticancer properties. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The compound's IC50 values against COX-2 inhibition were reported to be comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .

Table 1: Biological Activity Summary

| Activity | Description | IC50/ED50 Values |

|---|---|---|

| COX-2 Inhibition | Anti-inflammatory activity | IC50 = 0.04 μmol |

| Cytotoxicity | Induction of cell death via DNA cross-linking | Varied across cancer cell lines |

| Antiviral Potential | Building block for antiviral agents | Under investigation |

Case Studies

Several case studies have explored the biological effects of pyrimidine derivatives, including this compound:

- Anti-Inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound showed comparable or enhanced anti-inflammatory effects relative to indomethacin, with ED50 values indicating potent efficacy .

- Cytotoxicity in Cancer Models : Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves DNA damage through ICL formation, which is critical for therapeutic efficacy .

- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that structural modifications can significantly influence biological activity. The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can enhance or reduce the compound's potency against specific targets .

Propriétés

IUPAC Name |

2-(1-chloroethyl)pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAIYSLPHNFKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.